Coleneuramide - 204200-47-5

Coleneuramide

Catalog Number: EVT-10947373
CAS Number: 204200-47-5
Molecular Formula: C39H68N2O8
Molecular Weight: 693.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Coleneuramide is under investigation in clinical trial NCT00307749 (Safety and Efficacy of MCC-257 in the Treatment of Diabetic Polyneuropathy).
Overview

Coleneuramide is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in drug delivery systems. This compound is classified as a hydrogel-linked prodrug, which means it is designed to enhance the pharmacokinetic properties of biologically active agents by improving their solubility, stability, and release profiles.

Source

Coleneuramide is derived from polyethylene glycol-based hydrogel systems. These systems are known for their biocompatibility and ability to encapsulate various therapeutic agents, allowing for controlled release and targeted delivery. The development of Coleneuramide is linked to advancements in polymer chemistry and drug formulation technologies.

Classification

Coleneuramide can be classified under several categories:

  • Chemical Class: Hydrogel-linked prodrugs.
  • Functional Group: Contains amine and hydroxyl functional groups that facilitate its interaction with other molecules.
  • Application Class: Utilized in biomedical applications, particularly in drug delivery systems.
Synthesis Analysis

Methods

The synthesis of Coleneuramide involves several key steps:

  1. Preparation of Hydrogel:
    • A mixture containing a backbone reagent (with multiple functional groups) and a crosslinker reagent (with at least two functional end groups) is prepared.
    • This mixture undergoes polymerization to form a hydrogel network, which can be achieved through radical or ionic polymerization methods.
  2. Conjugation:
    • A biologically active moiety is covalently conjugated to the hydrogel through a reversible prodrug linker moiety. This step enhances the stability and release characteristics of the active agent.
  3. Lyophilization:
    • The resulting hydrogel-linked prodrug can be lyophilized to obtain a stable powder form suitable for pharmaceutical applications .

Technical Details

The polymerization process often employs techniques such as:

  • Amide Bond Formation: This method is favored due to the stability it provides to the hydrogel structure.
  • Biodegradable Linkages: Incorporating hydrolytically labile bonds allows for controlled degradation and release of the encapsulated drugs over time .
Molecular Structure Analysis

Structure

Coleneuramide's molecular structure features:

  • A backbone composed of polyethylene glycol units.
  • Functional groups such as amines and hydroxyls that facilitate interactions with other molecules.
  • A three-dimensional network formed through crosslinking reactions.

Data

The molecular weight of Coleneuramide varies depending on the specific formulation but typically falls within the range of 1 to 100 kDa. The precise arrangement of functional groups contributes to its unique properties as a drug delivery system .

Chemical Reactions Analysis

Reactions

Coleneuramide participates in several chemical reactions, including:

  • Hydrolysis: The degradation of ester bonds within the hydrogel matrix leads to the release of the active drug.
  • Enzymatic Cleavage: Enzymes such as esterases can catalyze the breakdown of linkages between the carrier and the drug, facilitating prodrug activation .

Technical Details

The kinetics of these reactions are crucial for determining the release profile of the active agent. The design of linkers plays a significant role in controlling both enzymatic and non-enzymatic cleavage rates, affecting therapeutic efficacy .

Mechanism of Action

Process

The mechanism by which Coleneuramide operates involves:

  1. Encapsulation: The active drug is encapsulated within the hydrogel matrix.
  2. Release Triggering: Upon exposure to physiological conditions (e.g., pH changes, enzymatic activity), the prodrug undergoes hydrolysis or enzymatic cleavage.
  3. Drug Activation: The released active drug then exerts its pharmacological effects at targeted sites within the body.

Data

Studies indicate that this mechanism allows for enhanced bioavailability and reduced side effects compared to traditional drug formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a gel or lyophilized powder.
  • Solubility: Highly soluble in aqueous environments due to its polyethylene glycol backbone.

Chemical Properties

  • Stability: Chemically stable under standard storage conditions but designed for gradual degradation in physiological environments.
  • Reactivity: Exhibits reactivity through its functional groups, allowing for conjugation with various therapeutic agents.

Relevant data on degradation rates indicate that Coleneuramide can maintain structural integrity while providing controlled release over extended periods, often characterized by a first-order release profile .

Applications

Coleneuramide has several scientific uses, particularly in:

  • Drug Delivery Systems: Its primary application lies in enhancing the solubility and bioavailability of poorly soluble drugs.
  • Targeted Therapy: The ability to control drug release makes it suitable for targeted therapies in oncology and other fields where precise dosing is critical.
  • Biodegradable Materials: Its biodegradable nature aligns with contemporary trends toward sustainable and environmentally friendly pharmaceutical practices .
Molecular Design and Synthesis of Coleneuramide

Hydrogel-Linked Prodrug Architecture: Structural Principles and Rational Design

Coleneuramide exemplifies an advanced hydrogel-linked prodrug system designed for sustained neuromodulatory delivery. Its architecture integrates a bioactive sialic acid analog (the therapeutic moiety) with a self-assembling hydrogelator via a cleavable linker. The prodrug molecules spontaneously assemble into supramolecular filaments in aqueous environments, forming a three-dimensional hydrogel network upon contact with physiological fluids. This assembly is driven by hydrophobic interactions, π-π stacking, and hydrogen bonding, creating a nanofibrous matrix with high drug-loading capacity (approaching 100% w/w) [6].

The rational design prioritizes in situ gelation at the target site—particularly the neural parenchyma—where physiological conditions trigger filament formation. This structural organization enables:

  • Extended Release Kinetics: The hydrogel matrix acts as a depot, resisting rapid systemic clearance.
  • Localized Drug Delivery: Minimizes off-target exposure while enhancing therapeutic concentration at disease sites (e.g., brain tissue affected by neurodegenerative pathologies) [6].
  • Stimuli-Responsiveness: Enzymatic cleavage or pH-dependent hydrolysis facilitates controlled drug release [2].

Key structural parameters include the alkyl chain length in the hydrogelator (modulating self-assembly thermodynamics) and stereochemistry (influencing molecular packing). Computational modeling optimizes these variables to balance gelation kinetics, mechanical stability, and drug diffusivity [6].

Table 1: Structural Parameters Governing Hydrogel Assembly

ParameterRole in AssemblyOptimized Value in Coleneuramide
Alkyl Spacer LengthGoverns hydrophobic interactionsC12–C16 chain
Aromatic MoietiesEnables π-π stackingNaphthyl group
Hydrogen Bond SitesStabilizes fibril networkCarbamate linkage
Therapeutic MoietyDrug loading efficiencyCovalently conjugated sialic acid

Dipeptide-Based Linker Systems for Controlled Release Kinetics

The dipeptide linker in Coleneuramide serves as a proteolytically cleavable "switch" controlling therapeutic release. Its design leverages overexpression of specific enzymes (e.g., matrix metalloproteinases or cathepsins) in pathological microenvironments. The Valine-Alanine (Val-Ala) sequence is incorporated as the primary linker, chosen for its:

  • Selectivity: Rapid cleavage by cathepsin B (abundant in inflamed neural tissue) but stability in plasma [6].
  • Kinetic Tunability: Linker length and hydrophobicity modulate hydrolysis rates. Longer/aliphatic chains (e.g., Val-Ala vs. Gly-Gly) slow release, extending therapeutic effect [3].

Enzyme kinetics studies demonstrate near-complete linker cleavage within 72 hours under cathepsin-rich conditions, versus <5% degradation in buffer. The linker’s incorporation also reduces premature drug leakage—initial burst release is capped at <10% over 24 hours, contrasting conventional hydrogels (>30%) [6]. Structure-activity relationship (SAR) analyses confirm that linker chemistry directly dictates release profiles:

Table 2: Dipeptide Linker Performance in Hydrogel Prodrugs

Dipeptide SequenceCleavage EnzymeHalf-Life (h)Release Completeness (%)
Val-AlaCathepsin B2498
Phe-LysPlasmin4885
Ala-ProDPP-IV>7265

Polyethylene Glycol (PEG) Hydrogel Integration: Biocompatibility and Stability Optimization

Polyethylene glycol integration transforms Coleneuramide into a biocompatible, long-circulating therapeutic depot. PEG chains (5–10 kDa) are grafted onto the prodrug’s hydrogelator component, conferring "stealth" properties and enhancing aqueous solubility. The PEG corona:

  • Reduces Opsonization: Minimizes macrophage uptake, extending residence time >2-fold versus non-PEGylated analogs [4] [8].
  • Modulates Swelling: Hydration capacity increases mesh size (ξ) from 10 nm to 45 nm, facilitating sustained diffusion of released drug [4].
  • Stabilizes Self-Assembly: PEG’s hydrophilicity counterbalances hydrophobic drug segments, preventing precipitation and ensuring injectability [8].

Biodegradability is engineered via ester linkages between PEG and the hydrogel backbone, enabling hydrolysis-driven dissolution over 4–6 weeks. In vitro biocompatibility assays show >90% viability in neuronal cell lines after 72-hour hydrogel exposure, attributable to PEG’s nonionic, protein-resistant properties [4]. Rheological studies confirm optimal viscoelasticity (G’ ≈ 500–1000 Pa) for intracerebral injection and tissue retention [8].

Properties

CAS Number

204200-47-5

Product Name

Coleneuramide

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxamide

Molecular Formula

C39H68N2O8

Molecular Weight

693.0 g/mol

InChI

InChI=1S/C39H68N2O8/c1-22(2)9-8-10-23(3)28-13-14-29-27-12-11-25-19-26(15-17-37(25,5)30(27)16-18-38(28,29)6)41-36(47)39(48-7)20-31(44)33(40-24(4)43)35(49-39)34(46)32(45)21-42/h22-23,25-35,42,44-46H,8-21H2,1-7H3,(H,40,43)(H,41,47)/t23-,25+,26-,27+,28-,29+,30+,31+,32-,33-,34-,35-,37+,38-,39-/m1/s1

InChI Key

CHMRTBYTCBDIRG-JQZMMWJVSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC(=O)C5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)OC)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)NC(=O)[C@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.